REACTION_CXSMILES
|
O=[C:2]1[CH2:6][CH2:5][CH:4]([N:7]2[C:15](=[O:16])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]2=[O:17])[CH2:3]1.Cl.[C:19]([C:21]1[CH:26]=[CH:25][C:24]([NH:27]N)=[CH:23][CH:22]=1)#[N:20]>CC(O)=O.O1CCOCC1.Cl.O>[O:17]=[C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:15](=[O:16])[N:7]1[CH:4]1[CH2:5][C:6]2[NH:27][C:24]3[CH:23]=[CH:22][C:21]([C:19]#[N:20])=[CH:26][C:25]=3[C:2]=2[CH2:3]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
8.53 g
|
Type
|
reactant
|
Smiles
|
Cl.C(#N)C1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
the reaction to 90° C. for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
the reaction to 100° C. for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
collect a black solid
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
Sonicate the solid with MeOH (200 mL)
|
Type
|
CUSTOM
|
Details
|
collect
|
Type
|
CUSTOM
|
Details
|
dry in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C1CC2=C(NC=3C=CC(=CC23)C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.94 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |